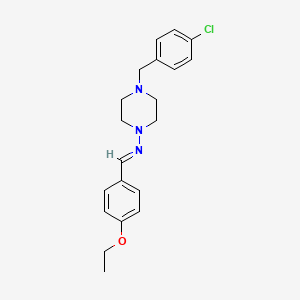

![molecular formula C18H13N3OS B5546666 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide, also known as PIP3T, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. PIP3T is a heterocyclic compound that contains both imidazole and pyridine rings, as well as a thiophene group.

科学的研究の応用

PARP Inhibition for Cancer Therapy

Compounds structurally related to N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide have been investigated for their potential in cancer treatment, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors show promising efficacy in inhibiting PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. For example, a phenylpyrrolidine-substituted benzimidazole carboxamide demonstrated potent PARP enzyme inhibition and oral bioavailability, highlighting its potential in treating melanoma and breast cancer (Penning et al., 2010).

Antiparasitic Activity

Research into quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which share a core structure with this compound, has identified compounds with significant antiparasitic activity. These compounds exhibit potent action against Trypanosoma rhodesiense, offering a potential pathway for developing new antiprotozoal drugs (Sundberg et al., 1990).

Histone Deacetylase Inhibition for Cancer Treatment

The structural framework of this compound is conducive to modification into histone deacetylase (HDAC) inhibitors. These compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, selectively inhibit HDACs involved in cancer cell proliferation. This selective inhibition induces apoptosis and cell-cycle arrest, demonstrating potential as a therapeutic approach for various cancers (Zhou et al., 2008).

Environmental and Biological Sensing

The compound class also shows promise in the development of fluorescent probes for environmental and biological sensing. A study detailed a reaction-based fluorescent probe capable of discriminating thiophenols over aliphatic thiols, utilizing a design that includes a 2,3-dihydroimidazo-[1,2-a] pyridine moiety. This probe demonstrated high sensitivity and selectivity, with potential applications in detecting thiophenols in water samples (Wang et al., 2012).

将来の方向性

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Furthermore, the exploration of the biological activity of these compounds could lead to the discovery of new therapeutic agents .

作用機序

Target of Action

Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The synthesis of similar compounds involves reactions with α-bromoketones and 2-aminopyridine , suggesting that the compound might affect related biochemical pathways.

Result of Action

Similar compounds have been studied for their varied medicinal applications , suggesting that this compound might have similar effects.

Action Environment

The synthesis of similar compounds was performed under different reaction conditions , suggesting that environmental factors might play a role in the compound’s action.

特性

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBRKRLGPSKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)